molecular formula C23H21BrN2O3S B11362350 N-(4-bromo-3-methylphenyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide

N-(4-bromo-3-methylphenyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide

Cat. No.: B11362350
M. Wt: 485.4 g/mol
InChI Key: WBYVWNAUGGKOEM-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a brominated phenyl group, a dibenzo-thiazinyl moiety, and an acetamide linkage, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

The synthesis of N-(4-bromo-3-methylphenyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide typically involves multi-step organic reactions. The synthetic route may start with the bromination of 3-methylphenyl compounds, followed by the formation of the dibenzo-thiazinyl structure through cyclization reactions. The final step involves the acetamide formation through amidation reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

N-(4-bromo-3-methylphenyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can target the brominated phenyl group or the thiazinyl moiety, leading to debromination or reduction of the thiazinyl ring.

    Substitution: The bromine atom in the phenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4-bromo-3-methylphenyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It may be used in studies involving enzyme inhibition or as a probe to study biological pathways.

    Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide involves its interaction with specific molecular targets. The brominated phenyl group and the dibenzo-thiazinyl moiety may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The acetamide linkage may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

N-(4-bromo-3-methylphenyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide can be compared with similar compounds such as:

    N-(4-chloro-3-methylphenyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide: Similar structure but with a chlorine atom instead of bromine.

    N-(4-bromo-3-methylphenyl)-2-(9-methyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide: Similar structure but with a methyl group instead of an ethyl group. These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on the compound’s properties and applications.

Properties

Molecular Formula

C23H21BrN2O3S

Molecular Weight

485.4 g/mol

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-(9-ethyl-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)acetamide

InChI

InChI=1S/C23H21BrN2O3S/c1-3-16-8-11-21-19(13-16)18-6-4-5-7-22(18)30(28,29)26(21)14-23(27)25-17-9-10-20(24)15(2)12-17/h4-13H,3,14H2,1-2H3,(H,25,27)

InChI Key

WBYVWNAUGGKOEM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N(S(=O)(=O)C3=CC=CC=C32)CC(=O)NC4=CC(=C(C=C4)Br)C

Origin of Product

United States

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